

# Comparative NMR Analysis of Tert-Butyl Aziridine-2-Carboxylate and its Analogs

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## Compound of Interest

Compound Name: *Tert-butyl Aziridine-2-carboxylate*

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A detailed guide for researchers, scientists, and drug development professionals on the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral characteristics of **tert-butyl aziridine-2-carboxylate** and its methyl and ethyl ester alternatives. This guide provides a comprehensive comparison of their spectral data, detailed experimental protocols for NMR analysis, and a visual representation of key structural correlations with their NMR signals.

In the realm of synthetic chemistry and drug development, aziridine-2-carboxylates serve as versatile building blocks. Their strained three-membered ring and inherent chirality make them valuable precursors for a wide array of complex molecules. A thorough understanding of their structural features through spectroscopic techniques is paramount for their effective utilization. This guide presents a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **tert-butyl aziridine-2-carboxylate** and its commonly used methyl and ethyl ester analogs.

## Comparative Spectral Data

The following table summarizes the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for tert-butyl 3-(4-methylphenyl)aziridine-2-carboxylate, a representative substituted analog of the target compound, along with methyl aziridine-2-carboxylate and ethyl aziridine-2-carboxylate. The data is presented to facilitate a clear comparison of the chemical shifts ( $\delta$ ) and coupling constants ( $J$ ), which are crucial for distinguishing these structurally similar compounds.

Compound	Solvent	<sup>1</sup> H NMR Data (δ, ppm)	<sup>13</sup> C NMR Data (δ, ppm)
Tert-butyl 3-(4-methylphenyl)aziridine-2-carboxylate	CDCl <sub>3</sub>	7.15 (d, J = 7.9 Hz, 2H, Ar-H), 7.09 (d, J = 7.9 Hz, 2H, Ar-H), 3.11 (d, J = 2.0 Hz, 1H, H-3), 2.44 (d, J = 2.0 Hz, 1H, H-2), 2.32 (s, 3H, Ar-CH <sub>3</sub> ), 1.76 (br s, 1H, NH), 1.49 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )	170.5 (C=O), 138.0 (Ar-C), 137.4 (Ar-C), 128.1 (Ar-CH), 127.9 (Ar-CH), 82.6 (C(CH <sub>3</sub> ) <sub>3</sub> ), 40.5 (C-3), 39.4 (C-2), 28.1 (C(CH <sub>3</sub> ) <sub>3</sub> ), 21.2 (Ar-CH <sub>3</sub> )
Methyl aziridine-2-carboxylate	MeOD	3.71 (s, 3H, OCH <sub>3</sub> ), 2.53 (dd, J = 5.5, 3.2 Hz, 1H, H-2), 1.82 (br s, 2H, H-3)	173.17 (C=O), 172.72, 55.31 (OCH <sub>3</sub> ), 52.77, 38.45, 30.24 (C-2), 26.18 (C-3)[1]
Ethyl aziridine-2-carboxylate	CDCl <sub>3</sub>	4.19 (q, J = 7.1 Hz, 2H, OCH <sub>2</sub> CH <sub>3</sub> ), 2.46 (dd, J = 6.1, 3.4 Hz, 1H, H-2), 1.95 (d, J = 6.1 Hz, 1H, H-3a), 1.51 (d, J = 3.4 Hz, 1H, H-3b), 1.28 (t, J = 7.1 Hz, 3H, OCH <sub>2</sub> CH <sub>3</sub> )	172.4 (C=O), 61.1 (OCH <sub>2</sub> CH <sub>3</sub> ), 32.5 (C-2), 29.8 (C-3), 14.2 (OCH <sub>2</sub> CH <sub>3</sub> )

## Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra. The following section outlines a detailed methodology for the preparation and analysis of aziridine-2-carboxylate samples.

### Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for these compounds.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).
- **Filtration:** Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Degassing:** For sensitive samples or long-term experiments, it may be necessary to degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and spectral resolution.

#### NMR Data Acquisition:

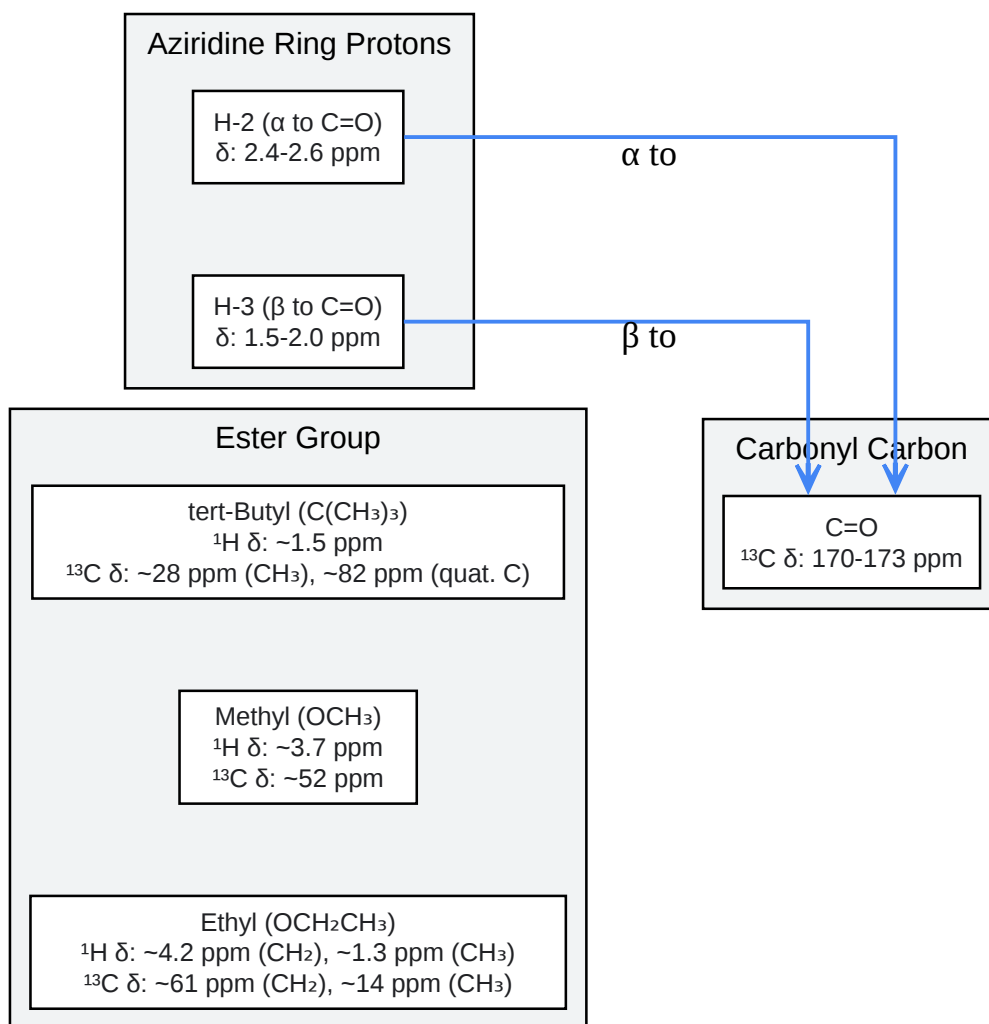
- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **$^1\text{H}$  NMR:**
  - Acquire a standard one-dimensional proton spectrum.
  - Typical spectral width: -2 to 12 ppm.
  - Number of scans: 16-64, depending on the sample concentration.
  - Relaxation delay: 1-2 seconds.
- **$^{13}\text{C}$  NMR:**
  - Acquire a proton-decoupled carbon spectrum.
  - Typical spectral width: 0 to 200 ppm.
  - Number of scans: 1024 or more, as  $^{13}\text{C}$  is a less sensitive nucleus.

- Relaxation delay: 2-5 seconds.
- 2D NMR (Optional): For unambiguous assignment of protons and carbons, especially for substituted derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

## Structural Analysis and Signal Correlation

The chemical shifts observed in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of aziridine-2-carboxylates are highly dependent on the electronic environment of the nuclei. The following diagram illustrates the key structural features and their expected chemical shift ranges, providing a visual guide for spectral interpretation.

## Chemical Shift Correlations for Aziridine-2-Carboxylates



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Caption: Correlation of key structural motifs in aziridine-2-carboxylates with their characteristic  $^1H$  and  $^{13}C$  NMR chemical shift ranges.

This guide provides a foundational understanding of the NMR spectral characteristics of **tert-butyl aziridine-2-carboxylate** and its analogs. The provided data and protocols will aid

researchers in the unambiguous identification and characterization of these important synthetic intermediates, thereby facilitating their application in drug discovery and development.

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## References

- 1. [par.nsf.gov](https://par.nsf.gov) [[par.nsf.gov](https://par.nsf.gov)]
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